Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine
Overview
Description
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is a chemical compound with the molecular formula C16H16F3NO and a molecular weight of 295.3 g/mol . This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a methoxyphenyl group, making it a unique and versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Based on its potential use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of various organic compounds.
Result of Action
Its potential use in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the trifluoromethyl and methoxyphenyl groups.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone: Lacks the benzylamine moiety.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents.
Uniqueness
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its reactivity and potential biological activity .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-14-9-7-13(8-10-14)15(16(17,18)19)20-11-12-5-3-2-4-6-12/h2-10,15,20H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFFVTYCYEENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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